molecular formula C17H23FN4O2S B7059746 1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine

1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine

Cat. No.: B7059746
M. Wt: 366.5 g/mol
InChI Key: GHGXDIAPUHWSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines . The piperazine ring is often introduced via nucleophilic substitution reactions. The final step involves the sulfonylation of the pyrazole ring, followed by the coupling of the piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The pyrazole and piperazine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-chlorophenyl)ethyl]piperazine
  • 1-(1-Methylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine
  • 1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(4-fluorophenyl)ethyl]piperazine

Uniqueness

1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and binding interactions compared to similar compounds.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O2S/c1-3-21-13-17(12-19-21)25(23,24)22-9-7-20(8-10-22)14(2)15-5-4-6-16(18)11-15/h4-6,11-14H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGXDIAPUHWSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C(C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.